3-Fluoro-5-hydroxybenzonitrile
Overview
Description
3-Fluoro-5-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4FNO . It is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fifth position, and a nitrile group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the fluorination of 5-hydroxybenzonitrile using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method includes the direct substitution reaction of 3-fluorobenzonitrile with a hydroxylating agent like sodium hydroxide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of fluorinating agents and hydroxylating agents under controlled temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-5-hydroxybenzonitrile can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as .
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: or in anhydrous solvents.
Substitution: for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Fluoro-5-hydroxybenzonitrile is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting specific biological pathways. It is also used in the development of radiolabeled compounds for imaging studies.
Mechanism of Action
The mechanism of action of 3-fluoro-5-hydroxybenzonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxybenzonitrile
- 3-Fluoro-2-hydroxybenzonitrile
- 3-Fluoro-5-methoxybenzonitrile
Comparison: 3-Fluoro-5-hydroxybenzonitrile is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it suitable for distinct applications in research and industry .
Properties
IUPAC Name |
3-fluoro-5-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNHLQIIAOSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620629 | |
Record name | 3-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473923-95-4 | |
Record name | 3-Fluoro-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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